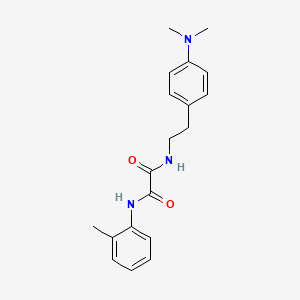

N1-(4-(dimethylamino)phenethyl)-N2-(o-tolyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(4-(dimethylamino)phenethyl)-N2-(o-tolyl)oxalamide, commonly known as DTO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. DTO is a synthetic compound that belongs to the class of oxalamide derivatives and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Chemical Modifications and Synthesis

N1-(4-(dimethylamino)phenethyl)-N2-(o-tolyl)oxalamide, due to its structural components, plays a role in the synthesis and modification of chemical compounds. For example, modifications of methylene groups in certain acetamides have been explored for their insecticidal activity, utilizing dimethylamino components similar to those in N1-(4-(dimethylamino)phenethyl)-N2-(o-tolyl)oxalamide (Samaritoni et al., 1999). Additionally, the role of dimethylamino groups in the catalytic processes, as seen in copper-catalyzed N-arylation of imidazoles and benzimidazoles, highlights the relevance of such functional groups in facilitating chemical reactions (Altman et al., 2007).

Photochemical and Electrochemical Studies

The dimethylamino group, as part of the molecular structure, has been subject to photochemical and electrochemical studies, particularly in the context of dual fluorescence and relaxation dynamics, which are crucial for understanding the behavior of such compounds at the molecular level (Kochman et al., 2015).

Supramolecular Chemistry

In supramolecular chemistry, the hydrogen-bonding capabilities and structural versatility of compounds containing oxalamide and dimethylamino groups have been extensively studied. These studies reveal the potential for forming extended supramolecular networks, which are significant in the development of new materials and nanotechnology (Lee, 2010).

Catalysis and Reaction Mechanisms

Research has also delved into the catalytic properties and reaction mechanisms involving dimethylamino and oxalamide functionalities. For instance, the hydrogenation of dimethyl oxalate to ethylene glycol over catalysts showcases the importance of these groups in facilitating catalytic reactions, which is pivotal for industrial chemical processes (Yue et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various cellular components, influencing their function and leading to a range of biological effects .

Mode of Action

It’s known that the compound contains a benzylic position, which is a key site for various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its targets, leading to changes in cellular processes .

Biochemical Pathways

The compound’s structure suggests that it might influence pathways involving aromatic compounds, given its tolyl groups and benzylic position .

Result of Action

Similar compounds have been reported to exhibit antibacterial activities , suggesting that this compound might also have potential antimicrobial effects.

properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-14-6-4-5-7-17(14)21-19(24)18(23)20-13-12-15-8-10-16(11-9-15)22(2)3/h4-11H,12-13H2,1-3H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLWNIOLJAHCBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Ethyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2991831.png)

![5-bromo-2-chloro-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2991832.png)

![9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2991836.png)

![2-chloro-N-[2-(dimethylamino)-3-phenylpropyl]pyridine-4-carboxamide](/img/structure/B2991838.png)

![Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2991840.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2991848.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2991849.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2991854.png)